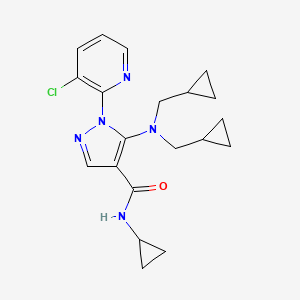
Transketolase-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Transketolase-IN-5 is a compound that inhibits the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway This pathway is essential for cellular metabolism, particularly in the production of nucleotides and amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Transketolase-IN-5 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it often involves the use of thiamine pyrophosphate as a cofactor and magnesium ions to facilitate the reaction. The reaction conditions are usually mild, often carried out in aqueous media at neutral pH to ensure the stability of the enzyme and the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of engineered microorganisms that express high levels of transketolase. These microorganisms can be cultivated in large bioreactors, where the enzyme is harvested and purified. The compound is then synthesized through enzymatic reactions, ensuring high yield and purity.
化学反应分析
Types of Reactions
Transketolase-IN-5 primarily undergoes substitution reactions, where it interacts with the active site of the transketolase enzyme. It can also participate in oxidation-reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiamine pyrophosphate, magnesium ions, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often in aqueous media at neutral pH.
Major Products
The major products formed from the reactions involving this compound are typically α-hydroxyketones, which are important intermediates in the synthesis of various biologically active compounds.
科学研究应用
Transketolase-IN-5 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of enzyme-catalyzed reactions, particularly those involving carbon-carbon bond formation.
Biology: Inhibiting transketolase can help researchers understand the role of the pentose phosphate pathway in cellular metabolism and its impact on cell growth and proliferation.
Medicine: this compound is being investigated for its potential to inhibit cancer cell growth by disrupting the metabolic pathways that cancer cells rely on for rapid proliferation.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its ability to catalyze specific reactions under mild conditions is highly valued.
作用机制
Transketolase-IN-5 exerts its effects by binding to the active site of the transketolase enzyme, thereby inhibiting its activity. This inhibition disrupts the pentose phosphate pathway, leading to a decrease in the production of nucleotides and amino acids. The molecular targets of this compound include the thiamine pyrophosphate binding site and the magnesium ion coordination site, which are essential for the enzyme’s catalytic activity.
相似化合物的比较
Similar Compounds
Transketolase-like protein 1 (TKTL1) inhibitors: These compounds also inhibit enzymes involved in the pentose phosphate pathway but may have different binding sites and mechanisms of action.
Transketolase-like protein 2 (TKTL2) inhibitors: Similar to TKTL1 inhibitors, these compounds target different isoforms of the transketolase enzyme.
Uniqueness
Transketolase-IN-5 is unique in its high specificity for the transketolase enzyme, making it a valuable tool for studying the pentose phosphate pathway. Its ability to inhibit the enzyme under mild conditions without affecting other metabolic pathways sets it apart from other inhibitors.
属性
分子式 |
C20H24ClN5O |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
5-[bis(cyclopropylmethyl)amino]-1-(3-chloropyridin-2-yl)-N-cyclopropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H24ClN5O/c21-17-2-1-9-22-18(17)26-20(16(10-23-26)19(27)24-15-7-8-15)25(11-13-3-4-13)12-14-5-6-14/h1-2,9-10,13-15H,3-8,11-12H2,(H,24,27) |
InChI 键 |
DHOSCCVQXKDPHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN(CC2CC2)C3=C(C=NN3C4=C(C=CC=N4)Cl)C(=O)NC5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



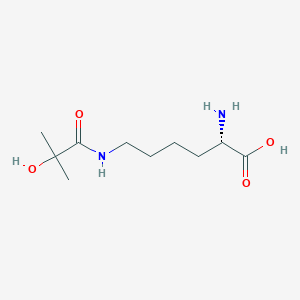

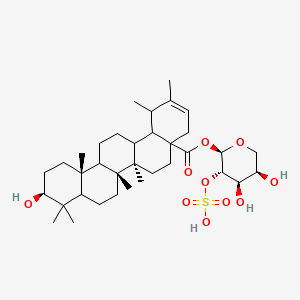
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
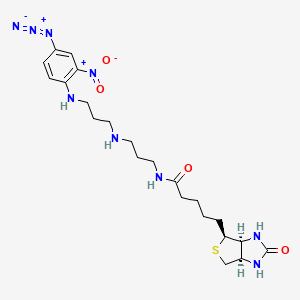
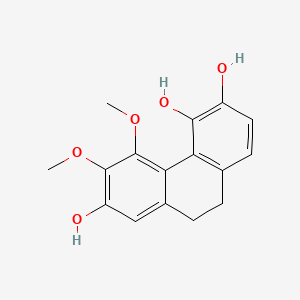
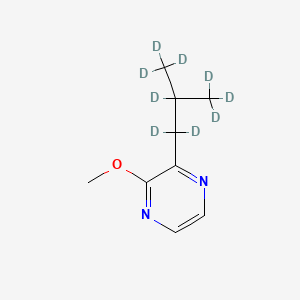

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)


